molecular formula C10H13N3O B13070672 N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13070672
M. Wt: 191.23 g/mol
InChI Key: JNLLYXNDMLFDLB-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound of interest in pharmaceutical and life sciences research. It features a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, serving as a versatile heterocyclic building block for the synthesis of more complex molecules . This compound belongs to the pyrazole chemical class, a scaffold renowned for its wide spectrum of biological activities. While specific biological data for this compound is the subject of ongoing research, pyrazole derivatives are extensively documented in scientific literature for their potential anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The furan and pyrazole rings present in its structure are common pharmacophores found in many biologically active molecules and approved therapeutics, making this compound a valuable intermediate for exploring new structure-activity relationships . Researchers may utilize this compound in hit-to-lead optimization campaigns, as a core scaffold in combinatorial chemistry, or for the development of novel enzyme inhibitors. The product is provided for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H13N3O/c1-8(10-4-3-5-14-10)12-9-6-11-13(2)7-9/h3-8,12H,1-2H3

InChI Key

JNLLYXNDMLFDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a furan derivative with a pyrazole derivative under specific conditions. One common method involves the use of a furan-2-ylmethyl halide reacting with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrazole ring, leading to various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine has shown promising antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a new antimicrobial agent. The compound's mechanism of action is believed to involve interaction with specific molecular targets, leading to the modulation of enzyme activities critical for bacterial survival.

Anticancer Properties

Research has also demonstrated the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cell lines. Its unique structure allows for specific interactions with cellular targets involved in cancer progression, making it a candidate for developing new cancer therapies.

Case Studies

Several case studies have explored the efficacy of this compound:

  • In vitro Studies : In a study assessing its effects on melanoma cells, the compound demonstrated significant inhibition of cell growth and induced apoptosis, highlighting its potential as a therapeutic agent against melanoma .
  • Enzyme Inhibition : Interaction studies revealed that this compound binds effectively to specific enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer activity .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among analogs lie in substituent groups and their positions.

Table 1: Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
N-[1-(Furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine C₁₀H₁₄N₃O* 192.24 1-methylpyrazole, furan-ethyl Not specified Target
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine C₁₁H₁₅N₃O 205.26 1-ethylpyrazole, furan-ethyl 1153206-37-1
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine C₈H₉N₃O 163.18 3-furan, 1-methylpyrazole 1552050-81-3
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyridinyl, cyclopropylamine Not specified

Key Observations :

  • Ethyl vs.
  • Positional Isomerism : The 3-furan substituent in vs. the furan-ethyl group in the target compound alters steric and electronic profiles, impacting receptor interactions .
  • Heteroaromatic Swaps : Pyridinyl () introduces basicity and hydrogen-bonding capability compared to furan’s oxygen-based polarity .

Key Observations :

  • Catalyst Use : Copper-based catalysts () enable cross-coupling but with lower yields (~18%), likely due to steric hindrance from the cyclopropyl group .
  • Solvent Effects : Acetonitrile reflux () achieves moderate yields (~53%), suggesting efficient condensation for thiazole derivatives .

Key Observations :

  • Anti-Tubercular Activity : Furan-thiadiazole hybrids () demonstrate potency, highlighting furan’s role in target engagement .
  • Binding Interactions : Simplification to 1-methylpyrazol-4-amine () retains binding capacity, suggesting the core pyrazole is critical for docking .

Physicochemical Properties

Table 4: Physicochemical Properties
Compound Name LogP* Solubility (Predicted) Stability Notes Reference
This compound ~1.5 Moderate (aqueous) Sensitive to oxidative conditions (furan) Target
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ~2.1 Low Stable under inert atmosphere
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine ~2.0 Low Hydrolysis-prone (ethyl ester)

*Calculated using ChemDraw or analogous tools.

Key Observations :

  • Lipophilicity : Ethyl substitution () increases LogP vs. methyl, reducing aqueous solubility .
  • Furan Stability : Furan-containing compounds may require protection from light/oxidizers due to ring reactivity.

Biological Activity

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The structural features of this compound, characterized by the presence of both furan and pyrazole rings, contribute to its diverse interactions within biological systems. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, and comparative analyses with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction between furan derivatives and pyrazole derivatives. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Reacting 1-methyl-1H-pyrazol-4-amine with appropriate furan derivatives.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL , indicating broad-spectrum efficacy against various pathogens. The compound's mechanism often involves inhibition of bacterial enzymes such as DNA gyrase B, which is critical for bacterial DNA replication.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity against multiple cancer cell lines. In vitro studies have shown effective cytotoxicity with IC50 values that suggest potential for further development in cancer therapeutics.

Comparative Table of Biological Activities

Compound NameMIC (µg/mL)IC50 (µM)Notable Activities
This compound2.50 - 20163.3Antimicrobial, Anticancer
Ciprofloxacin0.5 - 40.5Broad-spectrum antibiotic
Furosemide--Diuretic agent

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication.
  • Receptor Modulation : It may also modulate receptor activities linked to cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by Abd et al. (2024) evaluated the antimicrobial properties of several benzofuran-pyrazole derivatives, including this compound. The results indicated significant activity against E. coli with an IC50 comparable to standard antibiotics like ciprofloxacin .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed against various human cancer cell lines (e.g., H460, A549). The findings revealed that the compound exhibited lower IC50 values than established chemotherapeutics, suggesting its potential as a novel anticancer agent .

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